

Spectroscopic Data of Picrasidine A: A Technical Guide

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Compound of Interest

Compound Name: *Picrasidine A*

Cat. No.: *B046024*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the spectroscopic data for **Picrasidine** alkaloids, a class of natural products isolated from the plant *Picrasma quassioides*. Due to the limited availability of comprehensive public data for **Picrasidine A**, this document presents a detailed analysis of the closely related and well-documented analogue, Picrasidine J. The guide includes tabulated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Picrasidine J, a generalized experimental protocol for the isolation and characterization of these alkaloids, and a visual representation of the typical workflow. This information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Introduction to Picrasidine Alkaloids

Picrasidine alkaloids are a group of β -carboline-type alkaloids found in the genus *Picrasma*, most notably *Picrasma quassioides*. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer properties. The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, primarily NMR and MS.

Note on Data Availability for Picrasidine A: Comprehensive, publicly accessible spectroscopic data specifically for **Picrasidine A** is currently scarce in the scientific literature. Therefore, this

guide utilizes data for Picrasidine J, a structurally similar dimeric β -carboline alkaloid also isolated from *Picrasma quassioides*, to provide a representative and detailed spectroscopic analysis.

Spectroscopic Data of Picrasidine J

The following tables summarize the ^1H NMR, ^{13}C NMR, and Mass Spectrometry data for Picrasidine J.

Table 1: ^1H NMR Spectroscopic Data for Picrasidine J

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.98	d	5.2
H-4	7.30	d	5.2
H-5	8.05	d	7.8
H-6	7.25	t	7.8
H-7	7.50	t	7.8
H-8	8.30	d	7.8
H-3'	7.95	d	5.2
H-4'	7.28	d	5.2
H-5'	8.02	d	8.0
H-6'	7.23	t	8.0
H-7'	7.48	t	8.0
H-8'	8.28	d	8.0
OCH ₃ -4	4.05	s	-
OCH ₃ -4'	4.08	s	-
NH	11.5 (br s)	br s	-
NH'	11.4 (br s)	br s	-

Solvent: DMSO-d₆. Spectrometer frequency: 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data for Picrasidine J

Position	Chemical Shift (δ , ppm)
C-1	142.5
C-3	115.2
C-4	145.8
C-4a	128.7
C-4b	121.5
C-5	120.1
C-6	121.8
C-7	118.9
C-8	111.7
C-8a	139.8
C-9a	137.5
C-1'	142.3
C-3'	115.0
C-4'	145.6
C-4a'	128.5
C-4b'	121.3
C-5'	119.9
C-6'	121.6
C-7'	118.7
C-8'	111.5
C-8a'	139.6
C-9a'	137.3
OCH ₃ -4	56.2

OCH₃-4'

56.4

Solvent: DMSO-d₆. Spectrometer frequency: 125 MHz.

Table 3: Mass Spectrometry Data for Picrasidine J

Technique	Ionization Mode	Observed m/z	Molecular Formula	Calculated Mass
HR-ESI-MS	Positive	[M+H] ⁺	C ₂₈ H ₂₀ N ₄ O ₂	445.1665

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation and spectroscopic analysis of **Picrasidine** alkaloids from *Picrasma quassioides*.

Extraction and Isolation of Picrasidine Alkaloids

- Plant Material Preparation: Dried and powdered plant material (e.g., stem bark, roots) of *Picrasma quassioides* is subjected to extraction.
- Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period. The process may be repeated multiple times to ensure exhaustive extraction.
- Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A typical scheme involves partitioning between an acidic aqueous solution and a non-polar organic solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. The pH of the aqueous layer is then adjusted to be basic, and the alkaloids are extracted into a moderately polar organic solvent like ethyl acetate or chloroform.
- Chromatographic Purification: The resulting alkaloid-rich fraction is further purified using a combination of chromatographic techniques. These may include:
 - Column Chromatography: Using silica gel or alumina as the stationary phase with a gradient of solvents of increasing polarity.

- High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is particularly effective for the separation of natural products.
- Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of individual alkaloids to a high degree of purity.

NMR Spectroscopic Analysis

- Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , CD_3OD) in an NMR tube.
- Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (typically 400 MHz or higher). Standard experiments include:
 - ^1H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
 - ^{13}C NMR: To identify the number and types of carbon atoms.
 - 2D NMR: Including COSY (Correlation Spectroscopy) to establish H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations, which are crucial for assembling the molecular structure.

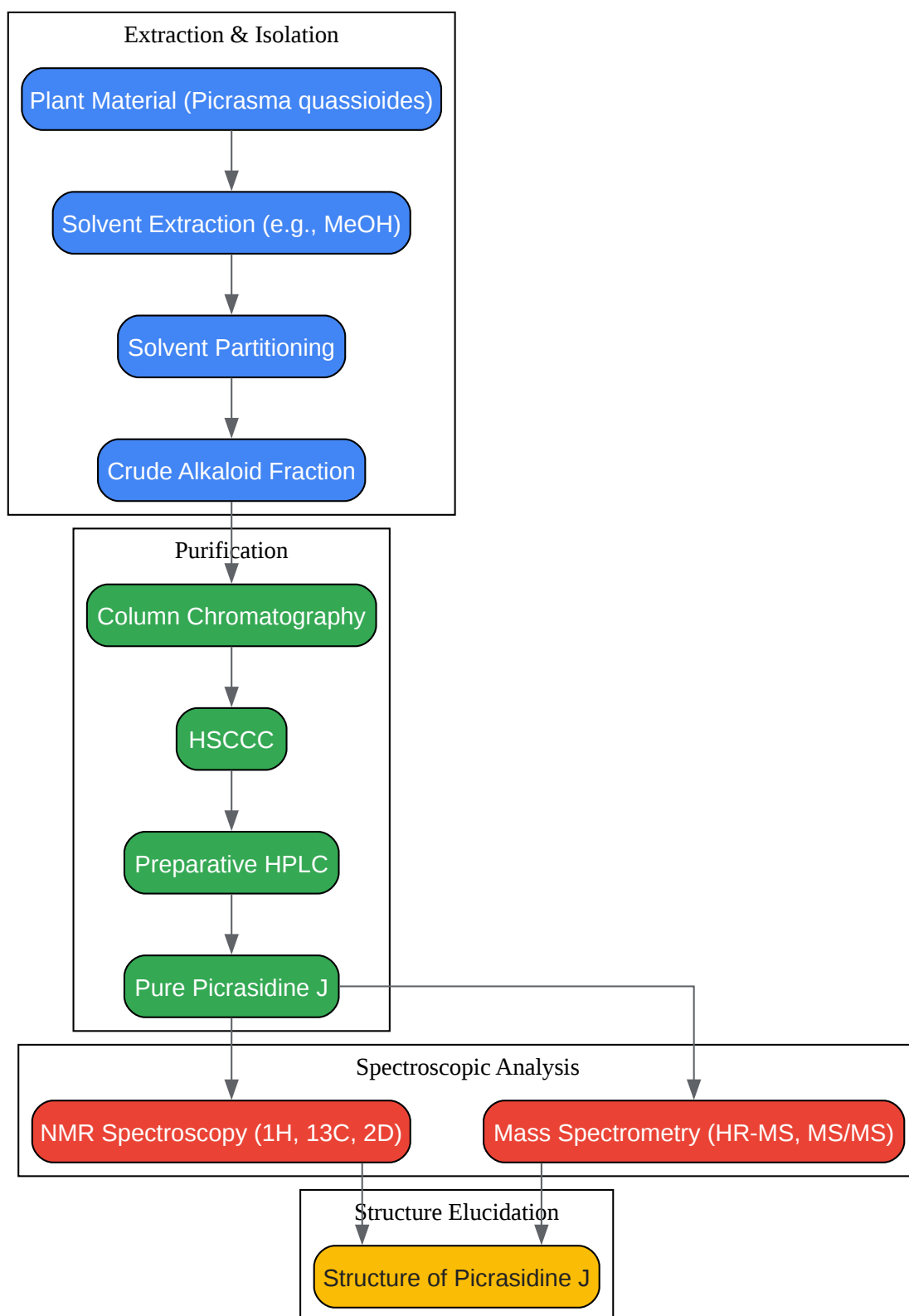
Mass Spectrometric Analysis

- Sample Introduction: The purified compound, dissolved in a suitable solvent, is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).
- Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like alkaloids, which minimizes fragmentation and typically produces a prominent protonated molecule $[\text{M}+\text{H}]^+$.
- Mass Analysis: High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion. This allows for the confident determination of the elemental composition of the molecule.

- Tandem MS (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented within the mass spectrometer. The resulting fragmentation pattern provides valuable insights into the connectivity of the molecule.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Picrasidine** alkaloids from their natural source.



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Workflow for the isolation and characterization of **Picrasidine** alkaloids.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to **Picrasidine** alkaloids, with a specific focus on Picrasidine J as a representative example. The tabulated NMR and MS data, along with the detailed experimental protocols and workflow visualization, offer a valuable resource for researchers in the field of natural product chemistry and drug discovery. While specific data for **Picrasidine A** remains elusive in publicly available literature, the information presented here for its close analogue provides a strong foundation for further research and development of this promising class of bioactive compounds.

- To cite this document: BenchChem. [Spectroscopic Data of Picrasidine A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046024#spectroscopic-data-of-picrasidine-a-nmr-ms\]](https://www.benchchem.com/product/b046024#spectroscopic-data-of-picrasidine-a-nmr-ms)

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